2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile
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Overview
Description
2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile is a useful research compound. Its molecular formula is C21H14N2O2S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Nonlinear Optical Properties
The analogs of Foron blue SR, which is related to the compound , have been studied for their photophysical, structural aspects, and nonlinear optical properties using Density Functional Theory (DFT) and Time Dependent Density Functional Theory (TD-DFT). The studies showed that these compounds exhibit significant polarizability and first and second order hyperpolarizability, indicating potential applications in the field of nonlinear optics. These properties were influenced by the bond length alteration (BLA) and bond order alteration (BOA), suggesting that these compounds can be tuned for specific optical applications (Bhagwat & Sekar, 2019).
Anticancer and Antioxidant Activities
Research into 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, which share a structural resemblance with the target compound, revealed high antioxidant and anticancer activities. These findings suggest that modifications of the core structure could lead to potent anticancer and antioxidant agents, highlighting the compound's relevance in medicinal chemistry and pharmacology (Saied et al., 2019).
Geometry and Bond-Length Alternation in Nonlinear Optical Materials
Another study focused on the geometry and bond-length alternation in nonlinear optical materials, including compounds with structural features similar to the compound of interest. The research provided insights into the alternating single/double-bond behavior of push-pull chromophores and their implications for the design of nonlinear optical materials (Gainsford et al., 2007).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor/…/if you feel unwell), P264 (Wash … thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor/…/if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to …), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of …), P312 (Call a POISON CENTER/doctor/…/if you feel unwell), P322 (Specific measures (see … on this label)), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to …) .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-ylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c1-15-7-9-17(10-8-15)21-12-18(19(13-22)14-23)11-20(26(21,24)25)16-5-3-2-4-6-16/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQCPPVNDSSBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435501 |
Source
|
Record name | [2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-1lambda~6~-thiopyran-4(1H)-ylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135215-38-2 |
Source
|
Record name | [2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-1lambda~6~-thiopyran-4(1H)-ylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylphenyl)-6-phenyl-4H-thiopyran-4-ylidene-propanedinitril-1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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